DBCO-PEG3-propionic EVCit-PAB
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Overview
Description
DBCO-PEG3-propionic EVCit-PAB: is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It contains a DBCO (dibenzocyclooctyne) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules. This compound is widely used in bioconjugation and drug delivery applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound is synthesized through a series of chemical reactions involving the formation of the DBCO group, PEG (polyethylene glycol) chain, and propionic acid moiety.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time to achieve the desired product.
Types of Reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): this compound undergoes SPAAC reactions with azide-containing molecules to form stable triazole rings.
Oxidation and Reduction Reactions: These reactions are less common but can be employed in specific contexts to modify the compound.
Common Reagents and Conditions:
Azides: Commonly used azide-containing molecules include organic azides and azide-functionalized biomolecules.
Catalysts: SPAAC reactions typically do not require catalysts due to the strain-promoted nature of the reaction.
Major Products Formed:
Triazole Derivatives: The primary product of SPAAC reactions is a triazole ring, which is highly stable and biocompatible.
Scientific Research Applications
Chemistry: DBCO-PEG3-propionic EVCit-PAB is used in the synthesis of ADCs, which are important in targeted cancer therapy. Biology: It is employed in bioconjugation studies to label and track biomolecules. Medicine: ADCs synthesized using this linker are used in the treatment of various cancers. Industry: The compound is used in the development of diagnostic tools and drug delivery systems.
Molecular Targets and Pathways:
Antibody-Drug Conjugates (ADCs): The DBCO group in the linker reacts with azide groups on the drug molecule, forming a stable triazole ring that links the drug to the antibody.
Pathways: The ADCs target specific cancer cells, delivering the drug directly to the tumor site, minimizing systemic toxicity.
Comparison with Similar Compounds
DBCO-PEG4-propionic EVCit-PAB: Similar linker with a longer PEG chain.
EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester): Another linker used in ADC synthesis.
DSS Crosslinker: A non-cleavable linker used in ADCs.
Uniqueness: DBCO-PEG3-propionic EVCit-PAB is unique due to its cleavable nature and the efficiency of SPAAC reactions, which do not require catalysts and proceed under mild conditions.
Properties
IUPAC Name |
tert-butyl (4S)-4-[3-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H74N8O13/c1-37(2)50(53(71)61-43(14-10-27-58-54(56)72)51(69)59-42-20-16-38(36-64)17-21-42)62-52(70)44(22-25-49(68)76-55(3,4)5)60-47(66)26-29-73-31-33-75-34-32-74-30-28-57-46(65)23-24-48(67)63-35-41-13-7-6-11-39(41)18-19-40-12-8-9-15-45(40)63/h6-9,11-13,15-17,20-21,37,43-44,50,64H,10,14,22-36H2,1-5H3,(H,57,65)(H,59,69)(H,60,66)(H,61,71)(H,62,70)(H3,56,58,72)/t43-,44-,50-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUSTSWXLIVFAE-OZWZKPQMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H74N8O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1055.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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